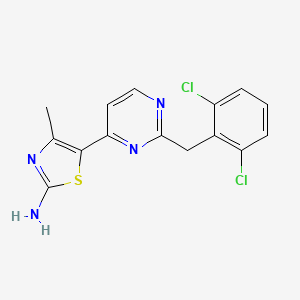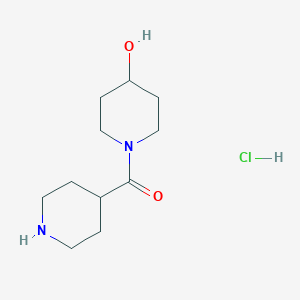![molecular formula C18H23NO5 B1456678 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 1428140-01-5](/img/structure/B1456678.png)
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol to give the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound was established on the basis of elemental analysis, IR, 1 H-NMR, mass spectral data, and X-ray analysis . The molecular weight is 333.38 , and the molecular formula is C18H23NO5 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione involve complex chemical processes. For instance, derivatives of cyclohexane-1,3-dione have been synthesized and analyzed for their structure and reactivity. These compounds serve as precursors for a variety of chemical reactions and have potential applications in synthesizing biologically active molecules (Jeyachandran, 2021).
Chemical Reactions and Derivatives
The compound has been utilized in reactions to create N-confused porphyrin derivatives, highlighting its versatility in forming novel compounds with potential applications in materials science and catalysis (Li et al., 2011). Furthermore, its reactivity has been explored in the context of forming silyl-enoles of β-ketones, indicating its utility in organic synthesis and potential applications in developing new synthetic methodologies (Dietz et al., 2007).
Biological Activities
Although the primary focus is on the compound's synthetic applications, it's worth noting that similar compounds have shown antimicrobial activities. For instance, derivatives carrying the sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Advanced Applications
The compound and its derivatives have been studied for their potential in creating complex molecular structures, such as oxagerma-cyclohexenes and oxagermetanes, indicating its utility in organometallic chemistry and potential applications in developing new materials and catalysts (Kettani et al., 2007).
properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-19(2)10-13-14(20)8-11(9-15(13)21)12-6-7-16(22-3)18(24-5)17(12)23-4/h6-7,10-11H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRTSFWPQHLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



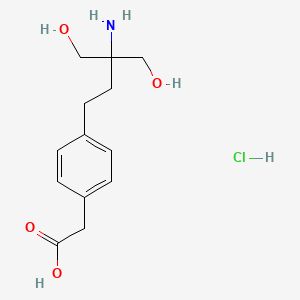
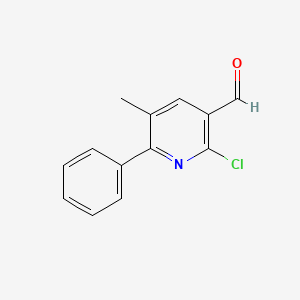
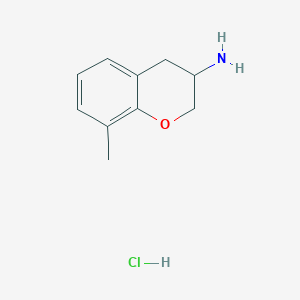
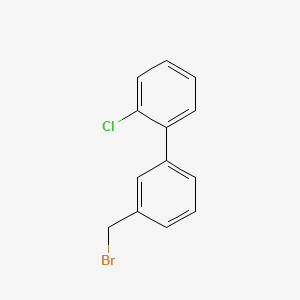
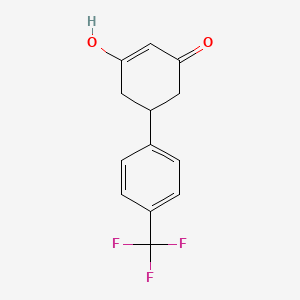
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)
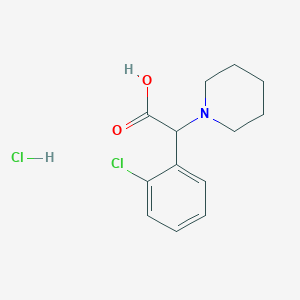
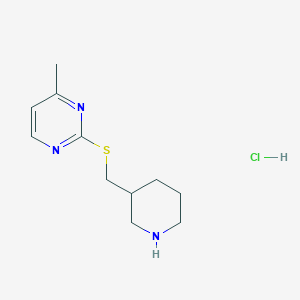
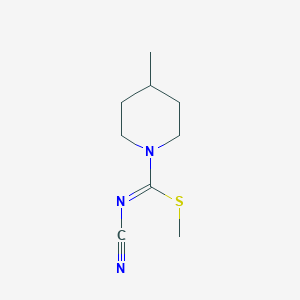
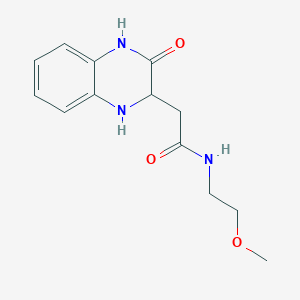
![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)
